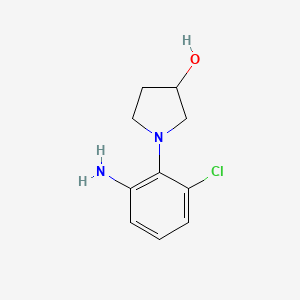

1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(12)10(8)13-5-4-7(14)6-13/h1-3,7,14H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLKHRIVEVLKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Amino 6 Chlorophenyl Pyrrolidin 3 Ol and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule highlights two primary disconnections that inform the most logical synthetic strategies.

C(aryl)-N Bond Disconnection: The most apparent disconnection is the bond between the aromatic ring and the pyrrolidine (B122466) nitrogen. This approach simplifies the synthesis into two key building blocks: a suitably substituted aniline (B41778) derivative (e.g., 2,6-disubstituted aniline) and pyrrolidin-3-ol or a precursor. The forward reaction would typically involve a cross-coupling reaction, such as the Buchwald-Hartwig amination, or a nucleophilic aromatic substitution (SNAr). wikipedia.org

Pyrrolidine Ring Disconnections: An alternative strategy involves forming the pyrrolidine ring with the N-aryl bond already established. This can be achieved through several disconnections of the pyrrolidine ring, suggesting intramolecular cyclization of an acyclic precursor or a cycloaddition reaction. For instance, a [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing substituted pyrrolidines. acs.org Another approach is the reductive amination of a 1,4-dicarbonyl compound with the appropriate aniline. mdpi.comnih.gov

These retrosynthetic pathways provide a roadmap for assembling the target molecule, with each strategy offering distinct advantages and challenges.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be developed. The choice of pathway often depends on the availability of starting materials, desired stereochemistry, and scalability.

Pathway A: C(aryl)-N Bond Formation

This is arguably the most direct and versatile approach. It involves the coupling of an aromatic halide with pyrrolidin-3-ol.

Starting Materials: Racemic or enantiomerically pure pyrrolidin-3-ol and a suitable aromatic partner, such as 1-bromo-2-chloro-6-nitrobenzene or 2,6-dichloroaniline.

Key Reaction: The Buchwald-Hartwig amination is the premier method for this transformation. wikipedia.orgorganic-chemistry.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides under basic conditions. acs.orgnumberanalytics.com The reaction is known for its broad substrate scope and functional group tolerance. numberanalytics.comlibretexts.org Given the substitution pattern, a sterically hindered phosphine ligand would likely be required for efficient coupling. youtube.com

An alternative, though likely less efficient for this specific substrate, is the Nucleophilic Aromatic Substitution (SNAr). This would require a highly activated aromatic ring, typically with strong electron-withdrawing groups ortho and para to the leaving group. libretexts.orglibretexts.org The presence of the electron-donating amino group (or a precursor) makes this route challenging for the target molecule.

Pathway B: Intramolecular Cyclization

This strategy involves building an acyclic precursor containing both the aromatic and the future pyrrolidine components, followed by a ring-closing reaction.

Starting Materials: A substituted aniline and a four-carbon chain with appropriate functional groups for cyclization (e.g., leaving groups at the 1 and 4 positions).

Key Reaction: The reaction of an aniline with a 1,4-dihalobutane derivative can lead to the formation of the N-aryl pyrrolidine ring. nih.gov For the target molecule, this would involve a precursor like N-(2-chloro-6-nitrophenyl) C4-synthon which can be cyclized.

The hydroxyl group at the C3 position of the pyrrolidine ring introduces a stereocenter, making enantioselective synthesis a critical consideration. Several methods can be employed to obtain enantiomerically pure pyrrolidin-3-ol.

Chiral Pool Synthesis: Starting from readily available chiral molecules like L- or D-malic acid, glutamic acid, or 4-hydroxyproline (B1632879) allows for the synthesis of enantiopure pyrrolidin-3-ol derivatives through a series of well-established transformations. mdpi.com

Asymmetric Reduction: The enantioselective reduction of N-protected pyrrolidin-3-one is a highly effective method. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation with chiral metal complexes (e.g., Ru-BINAP). researchgate.net

Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic N-protected 3-acetoxypyrrolidine, providing access to one enantiomer of N-protected pyrrolidin-3-ol with high enantiomeric excess. lookchem.com

Asymmetric Cycloaddition: 1,3-Dipolar cycloadditions using chiral auxiliaries or catalysts can generate highly substituted pyrrolidines with excellent stereocontrol, which can then be converted to the desired pyrrolidin-3-ol. acs.orgresearchgate.net

| Method | Description | Advantages | Key References |

| Chiral Pool | Utilizes naturally occurring chiral starting materials (e.g., amino acids, hydroxy acids). | Access to specific enantiomers; well-established routes. | mdpi.com |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone (pyrrolidin-3-one). | High enantioselectivity; catalytic options available. | researchgate.net |

| Enzymatic Resolution | Selective enzymatic reaction on a racemic mixture to separate enantiomers. | High enantiomeric excess; mild reaction conditions. | lookchem.com |

| Asymmetric Cycloaddition | [3+2] cycloaddition of azomethine ylides with alkenes using chiral control. | High diastereoselectivity; builds complexity quickly. | acs.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Throughout the synthesis, protection and manipulation of functional groups are essential.

Aromatic Ring: If starting with a nitro-substituted arene, the nitro group must be reduced to the primary amine at a late stage of the synthesis, typically via catalytic hydrogenation (e.g., H₂, Pd/C). The aniline nitrogen itself is a nucleophile and may require protection (e.g., as a carbamate) during certain steps, such as the construction of the pyrrolidine ring, to prevent side reactions.

Pyrrolidine Ring: The hydroxyl group of pyrrolidin-3-ol often requires protection (e.g., as a silyl (B83357) ether like TBDMS or a benzyl (B1604629) ether) before undergoing N-arylation, particularly under the basic conditions of the Buchwald-Hartwig reaction. This protecting group can be removed in a final step.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like substituted pyrrolidines. tandfonline.com A plausible MCR approach could involve a [3+2] cycloaddition cascade. For example, an MCR of an aldehyde, an amino acid ester, and a dipolarophile can generate a highly functionalized pyrrolidine ring in one step. acs.orgnih.gov While a direct MCR to the final target is complex, this strategy is excellent for rapidly generating a library of analogues by varying the components. acs.org

Optimization of Reaction Conditions and Scalability Considerations

For any chosen synthetic route, optimization is key to maximizing yield and purity. For the Buchwald-Hartwig amination pathway, several factors are critical:

Catalyst System: Screening different palladium precatalysts and phosphine ligands is crucial. Bulky, electron-rich ligands are often required for coupling with sterically hindered aryl chlorides. acs.orgyoutube.com

Base: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield. numberanalytics.com

Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Scalability is a major consideration for industrial applications. The Buchwald-Hartwig reaction can be challenging to scale due to catalyst cost, sensitivity to air and moisture, and the need for anhydrous solvents. sigmaaldrich.comchemrxiv.org However, the development of air-stable palladium precatalysts has greatly improved the practicality of this reaction on a larger scale. sigmaaldrich.com Careful control of reaction parameters and adherence to standard procedures for handling air-sensitive reagents are paramount for successful scale-up. sigmaaldrich.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol, a library of analogues is typically synthesized for SAR studies. nih.gov Derivatization can occur at several positions:

Aniline Nitrogen (N1'): The primary amino group can be acylated, alkylated, or converted into sulfonamides to probe the effect of substituents at this position.

Pyrrolidine Hydroxyl (O3): The alcohol can be converted to ethers or esters to investigate the importance of the hydrogen bond donor/acceptor properties.

Aromatic Ring: The chloro substituent can be replaced with other halogens or small alkyl groups. Further substitution on the aromatic ring can explore additional binding pockets.

Pyrrolidine Ring: The pyrrolidine scaffold itself can be modified, for instance, by introducing substituents at the C2, C4, or C5 positions to explore conformational effects.

These derivatizations allow for a systematic investigation of how structural modifications impact the compound's biological profile. nih.gov

Modifications on the Phenyl Ring

Modifications on the phenyl ring of this compound are typically achieved by employing differently substituted anilines or aryl halides as starting materials. This approach allows for the introduction of a wide array of functional groups at various positions on the aromatic ring, thereby enabling a systematic investigation of their effects on the properties of the final compound.

The synthesis of analogues with varied substitution on the phenyl ring generally involves the coupling of a pyrrolidin-3-ol moiety, which may be protected, with a substituted aniline or aryl halide. For instance, palladium-catalyzed cross-coupling reactions are a versatile tool for this purpose. The nature and position of the substituents on the phenyl ring can significantly influence the electronic properties and conformation of the resulting molecule.

Research into related N-arylpyrrolidine structures has shown that substituents on the phenyl ring can impact the biological activity of the compounds. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the N-1 position of the pyrrolidine ring offered better in vitro potency compared to unsubstituted phenyl rings. nih.gov Similarly, the introduction of different alkyl or electron-withdrawing groups on the phenyl ring can modulate the compound's interaction with biological targets.

Below is a table illustrating potential starting materials for the synthesis of various phenyl-substituted analogues.

| Desired Phenyl Substitution | Phenyl Ring Starting Material Example |

| 2-Amino-6-fluoro | 2,6-Difluoroaniline |

| 2-Amino-6-bromo | 2,6-Dibromoaniline |

| 2-Amino-6-methyl | 2-Methyl-6-chloroaniline |

| 2-Amino-5-chloro | 2,5-Dichloroaniline |

| 2-Nitro-6-chloro | 1,3-Dichloro-2-nitrobenzene |

This table presents hypothetical starting materials based on common organic synthesis principles.

The synthesis would proceed by reacting the chosen aniline derivative with a suitable pyrrolidine-3-ol precursor, often with the hydroxyl and amino groups appropriately protected. In cases where a nitro-substituted aryl halide is used, the nitro group can be subsequently reduced to an amino group in a later step of the synthesis.

Substitutions on the Pyrrolidin-3-ol Moiety

The pyrrolidine-3-ol moiety offers several positions for substitution, allowing for the generation of a diverse range of analogues. Modifications can be introduced at positions 2, 3, 4, and 5 of the pyrrolidine ring, which can significantly alter the stereochemistry and three-dimensional shape of the molecule. nih.gov

The synthesis of such analogues can be achieved by starting with a pre-functionalized pyrrolidine ring. For example, chiral pyrrolidine derivatives can be synthesized from amino acids like proline or 4-hydroxyproline. mdpi.com These chiral building blocks can then be elaborated to introduce various substituents.

One of the most common methods for constructing substituted pyrrolidine rings is through 1,3-dipolar cycloaddition reactions. nih.govsci-hub.se This reaction, typically between an azomethine ylide and a substituted alkene, allows for the creation of polysubstituted pyrrolidines with good control over stereochemistry. sci-hub.se The substituents on the alkene dipolarophile directly translate to substitutions on the resulting pyrrolidine ring.

For instance, to synthesize an analogue with a methyl group at the 4-position of the pyrrolidine ring, a 1,3-dipolar cycloaddition could be performed with crotonaldehyde (B89634) as the dipolarophile. Subsequent chemical transformations would then be required to install the hydroxyl group at the 3-position and couple the ring with the desired phenyl group.

The table below outlines some possible substitutions on the pyrrolidin-3-ol moiety and potential synthetic precursors.

| Desired Pyrrolidine Substitution | Potential Pyrrolidine Precursor |

| 4-Methyl-pyrrolidin-3-ol | 4-Methyl-3-oxopyrrolidine derivative |

| 3-O-Methyl-pyrrolidine | 3-Methoxypyrrolidine |

| 3-Fluoropyrrolidine | 3-Fluoropyrrolidine |

| 2-Oxopyrrolidin-3-ol | 4-Hydroxy-pyrrolidin-2-one |

This table presents hypothetical precursors based on established synthetic routes for pyrrolidine derivatives.

Furthermore, the hydroxyl group at the 3-position can be a handle for further functionalization. It can be converted to other functional groups, such as ethers, esters, or halides, to explore the impact of these changes on the molecule's properties.

Alterations to the Linker and Amino Functionality

Alterations to the linker and the amino functionality refer to modifications of the direct bond between the phenyl ring and the pyrrolidine nitrogen, as well as modifications of the amino group on the phenyl ring.

While altering the direct C-N bond would fundamentally change the compound class, the properties of the pyrrolidine nitrogen can be modulated. The basicity and nucleophilicity of the pyrrolidine nitrogen are influenced by the electronic nature of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups on the phenyl ring will decrease the basicity of the pyrrolidine nitrogen, while electron-donating groups will increase it.

The synthesis of these analogues would typically involve carrying out the desired transformation on the this compound core structure. It is often necessary to protect the hydroxyl group on the pyrrolidine ring before performing these reactions to avoid side reactions.

The following table provides examples of possible modifications to the amino functionality and the reagents that could be used to achieve them.

| Desired Amino Functionality | Reagent Example |

| 2-Acetamido | Acetic anhydride (B1165640) or Acetyl chloride |

| 2-(Methylamino) | Methyl iodide (after protection of the amino group) |

| 2-(Dimethylamino) | Formaldehyde and formic acid (Eschweiler-Clarke reaction) |

| 2-Sulfonamido | Benzenesulfonyl chloride |

This table illustrates common chemical transformations for an amino group.

These synthetic strategies provide a robust platform for the generation of a diverse library of analogues based on the this compound scaffold, enabling detailed exploration of its chemical and biological properties.

Advanced Spectroscopic and Structural Characterization of 1 2 Amino 6 Chlorophenyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A comprehensive NMR analysis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol would be required to confirm the connectivity of its atoms and to understand its three-dimensional shape or conformation.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹H NMR: A proton NMR spectrum would provide information about the chemical environment of each hydrogen atom in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring, the protons of the pyrrolidine (B122466) ring, and the protons of the amino and hydroxyl groups. The splitting patterns of these signals (singlets, doublets, triplets, etc.) would reveal the number of adjacent protons, helping to piece together the molecular structure.

¹³C NMR: A carbon-13 NMR spectrum would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between aromatic, aliphatic, and carbon atoms bonded to heteroatoms like nitrogen, oxygen, and chlorine.

2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming the connectivity of the pyrrolidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the pyrrolidinyl group and the 2-amino-6-chlorophenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing valuable information about the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular formula (C₁₀H₁₃ClN₂O) by providing a highly accurate mass measurement.

Furthermore, by analyzing the fragmentation pattern produced when the molecule is ionized, it would be possible to identify characteristic fragments corresponding to the chlorophenyl and pyrrolidinol substructures, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation and the packing of molecules in the crystal lattice.

Chiral Analysis Methods (e.g., HPLC, Optical Rotation, ECD Spectroscopy)

The pyrrolidin-3-ol moiety of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as two enantiomers (non-superimposable mirror images). To separate and characterize these enantiomers, chiral analysis methods would be essential.

Chiral High-Performance Liquid Chromatography (HPLC): This technique would be used to separate the two enantiomers, allowing for their quantification and isolation.

Optical Rotation: The specific rotation of a solution of a pure enantiomer, measured using a polarimeter, would determine whether it is dextrorotatory (+) or levorotatory (-).

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration (R or S) by comparison with theoretical calculations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:

N-H stretching: From the primary amine group.

O-H stretching: From the hydroxyl group.

C-H stretching: From the aromatic and aliphatic C-H bonds.

C=C stretching: From the aromatic ring.

C-N, C-O, and C-Cl stretching: From the respective bonds in the molecule.

The presence and position of these bands would serve as a qualitative confirmation of the compound's functional groups.

Computational and Theoretical Investigations of 1 2 Amino 6 Chlorophenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic properties and three-dimensional structure of "1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol". Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed picture of the molecule's behavior at the atomic level. These calculations are typically performed using basis sets such as 6-311++G(d,p), which offer a good balance between accuracy and computational cost nih.gov.

The conformational landscape of "this compound" is critical for its interaction with biological targets. The pyrrolidine (B122466) ring can adopt various puckered conformations, and the rotational freedom around the bond connecting the phenyl ring to the pyrrolidine nitrogen allows for multiple spatial arrangements.

A potential energy surface scan can be performed to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. Tautomerism, particularly involving the amino group and the pyrrolidine hydroxyl group, is also a key consideration, although for this specific molecule, prototropic tautomerism is less likely to be a dominant feature compared to its conformational isomerism.

Table 1: Calculated Relative Energies of a Few Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.52 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

For "this compound", the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity. The molecular electrostatic potential (MEP) map can further illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, accounting for its conformational flexibility and interactions with its environment, such as a solvent. These simulations are crucial for understanding how the molecule behaves in a biological context, for instance, within the aqueous environment of a protein's active site.

By simulating the molecule in a water box, one can observe the stability of its different conformations and the hydrogen bonding patterns it forms with water molecules. The root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's conformation.

Ligand-Based and Structure-Based Computational Design Approaches

Computational design approaches are pivotal in identifying and optimizing potential drug candidates. These methods can be broadly categorized as ligand-based and structure-based.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like "this compound" might interact with a protein target.

The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, can be estimated. The binding energy, often expressed in kcal/mol, provides a measure of the strength of the interaction. For instance, docking studies could reveal key interactions between the amino and hydroxyl groups of the ligand with amino acid residues in the active site of a target protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 0.25 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study, for example, would involve aligning a set of molecules with known activities and then using statistical methods like Partial Least Squares (PLS) to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activity. This can lead to the generation of predictive models that can guide the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov This model then serves as a query for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity. nih.govnih.govplos.org

For a molecule like this compound, a hypothetical pharmacophore model would be generated based on its key structural features. These features would likely include:

Hydrogen Bond Acceptors: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

Hydrogen Bond Donor: The hydrogen atoms of the amino and hydroxyl groups.

Aromatic Ring: The chlorophenyl group.

Hydrophobic Features: The pyrrolidine ring and the chloro-substituted phenyl ring.

Virtual screening campaigns utilizing such a pharmacophore model would aim to identify compounds from vast chemical databases that spatially match these defined features. mdpi.commdpi.com The process involves computationally fitting library compounds to the pharmacophore query, with successful "hits" being those that align well with the essential interaction points.

While specific data for this compound is not available, studies on similar heterocyclic compounds demonstrate the utility of this approach. For instance, pharmacophore models have been successfully used to identify potential inhibitors for various biological targets by screening databases for molecules with comparable interaction patterns. nih.govmdpi.com

Table 1: Illustrative Pharmacophore Features for Virtual Screening of Pyrrolidine Derivatives This table is a hypothetical representation based on the structural features of this compound and general principles of pharmacophore modeling.

| Feature ID | Feature Type | Location |

| HBA1 | Hydrogen Bond Acceptor | Amino Nitrogen |

| HBA2 | Hydrogen Bond Acceptor | Hydroxyl Oxygen |

| HBD1 | Hydrogen Bond Donor | Amino Hydrogens |

| HBD2 | Hydrogen Bond Donor | Hydroxyl Hydrogen |

| AROM1 | Aromatic Ring | Chlorophenyl Ring |

| HYD1 | Hydrophobic | Pyrrolidine Ring |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The biological activity of a molecule is fundamentally governed by its intermolecular interactions with its target protein. Computational methods are invaluable for analyzing these non-covalent interactions, such as hydrogen bonding and π-π stacking, providing detailed insights into the binding mode and affinity.

Hydrogen Bonding:

The amino and hydroxyl groups of this compound are prime candidates for forming hydrogen bonds. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogens attached to them can act as donors. Computational studies on N-substituted pyrrolidines and other amino alcohols have highlighted the critical role of hydrogen bonding in their conformational preferences and interactions with biological macromolecules. researchgate.netnih.gov These interactions are directional and play a significant role in determining the specificity of a ligand for its binding site.

π-π Stacking:

The 2-amino-6-chlorophenyl moiety of the molecule introduces an aromatic system capable of engaging in π-π stacking interactions. nih.gov This type of interaction occurs between aromatic rings and is a significant contributor to the stability of protein-ligand complexes. researchgate.net The electron-withdrawing nature of the chlorine atom and the electron-donating amino group can influence the electrostatic potential of the phenyl ring, thereby modulating the strength and geometry of π-π stacking interactions. Studies on substituted aromatic systems have shown that such substitutions can have a profound effect on these interactions.

Computational analyses of related structures, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, have demonstrated the presence of both hydrogen bonding and π-π interactions that stabilize the molecule within a receptor's binding site. nih.gov Similar interactions would be anticipated for this compound.

Table 2: Predicted Intermolecular Interactions for this compound This table is a predictive summary based on the functional groups present in the molecule and established principles of intermolecular forces.

| Interaction Type | Molecular Feature Involved | Potential Interacting Partner in a Biological Target |

| Hydrogen Bond (Donor) | Amino group (-NH2), Hydroxyl group (-OH) | Carbonyl oxygen, Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Amino group (-NH2), Hydroxyl group (-OH) | Amide hydrogens, Arginine, Lysine |

| π-π Stacking | 2-Amino-6-chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Pyrrolidine ring, Chlorophenyl ring | Leucine, Isoleucine, Valine, Alanine |

Investigation of Biological Interactions and Target Modulation

Biochemical and Cell-Based Assays for Target Identification and Mechanistic Studies

No publicly available studies were found that investigated the biochemical or cell-based interactions of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol.

Enzyme Inhibition and Activation Profiling (e.g., arginase, protein kinases, proteases)

There is no available data on the inhibitory or activation effects of this compound against enzymes such as arginase, protein kinases, or proteases.

Receptor Binding and Allosteric Modulation Studies (e.g., G-protein coupled receptors)

Information regarding the binding affinity or allosteric modulatory effects of this compound on G-protein coupled receptors or other receptor types is not available in the current scientific literature.

Cellular Pathway Modulation and Signalling Analysis

There are no published studies detailing the effects of this compound on cellular pathways or signaling cascades.

Phenotypic Screening in in vitro Biological Systems (e.g., antimicrobial, anticancer, antiviral)

No data from phenotypic screening assays for this compound, including its potential antimicrobial, anticancer, or antiviral activities, have been reported.

Studies on Bacterial or Fungal Strains (e.g., MIC determinations)

There are no available Minimum Inhibitory Concentration (MIC) values or other data describing the activity of this compound against any bacterial or fungal strains.

In vitro Cytotoxicity Assays on Cancer Cell Lines

No studies reporting the in vitro cytotoxicity of this compound on any cancer cell lines have been found.

In vivo Proof-of-Concept Studies in Pre-clinical Animal Models (Excluding Safety and Dosage)

Following a comprehensive review of publicly available scientific literature, no specific in vivo proof-of-concept studies in pre-clinical animal models for the compound this compound were identified. The subsequent sections reflect this lack of available data.

Assessment of Target Engagement in Animal Models

There is currently no published research detailing the assessment of target engagement for this compound in animal models. Methodologies to determine if a compound is interacting with its intended biological target in a living organism often include techniques such as positron emission tomography (PET) imaging with a radiolabeled form of the compound or a competing ligand, ex vivo autoradiography, or biochemical assays on tissues collected from treated animals. However, no such studies have been reported for this specific molecule.

Table 1: Summary of In Vivo Target Engagement Studies

| Study Type | Animal Model | Outcome |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Pharmacodynamic Biomarker Evaluation

Consistent with the absence of target engagement data, there are no reports on the evaluation of pharmacodynamic biomarkers for this compound in pre-clinical animal models. Pharmacodynamic biomarkers are crucial for demonstrating the downstream biological effects of a compound following target engagement. The evaluation of such biomarkers can involve measuring changes in the levels of specific proteins, enzyme activity, gene expression, or physiological readouts that are mechanistically linked to the compound's target. The lack of this information indicates that the in vivo effects of this compound are yet to be characterized and published in the scientific literature.

Table 2: Pharmacodynamic Biomarker Findings in Pre-clinical Models

| Biomarker | Animal Model | Method of Analysis | Key Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Chemical Space through Analogue Synthesis

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space. nih.gov The synthesis of analogs of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol would systematically probe the importance of each structural component. This involves modifications at three primary sites: the substituted phenyl ring, the pyrrolidine core, and the hydroxyl group.

Phenyl Ring Modifications: The substitution pattern on the phenyl ring is a critical determinant of biological activity. In related series of compounds, the position and nature of substituents significantly influence potency and selectivity. For instance, studies on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones have shown that the presence of a chloro group at the 2-position of the phenyl ring enhanced antibacterial activity. tandfonline.com The exploration of analogs would involve varying the position of the chloro and amino groups, as well as introducing other substituents like fluoro, methyl, or methoxy groups to understand the electronic and steric requirements for optimal activity.

Pyrrolidine Ring Modifications: The pyrrolidine scaffold itself can be modified to fine-tune activity. This includes altering the substitution pattern on the ring. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring offered better in vitro potency. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring is a key point for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Hydroxyl Group Modifications: The hydroxyl group at the 3-position of the pyrrolidine ring is a potential site for hydrogen bonding with biological targets. Analogue synthesis would involve inversion of its stereochemistry, esterification, or replacement with other functional groups like an amino or methoxy group to probe the importance of this hydrogen bonding capability.

Elucidation of Key Structural Features for Desired Biological Activity

Through the systematic synthesis and biological evaluation of analogs, key structural features essential for a desired biological activity can be identified. For the scaffold , the following features are likely to be of significant importance:

The Pyrrolidin-3-ol Moiety: The pyrrolidine ring acts as a constrained linker, and its non-planar nature allows for specific spatial arrangements of the substituents. nih.gov The 3-hydroxy group is a key pharmacophoric feature, potentially forming critical hydrogen bond interactions with the target protein.

The Tertiary Amine: The nitrogen atom of the pyrrolidine ring, being a tertiary amine in this scaffold, will be protonated at physiological pH. This positive charge is often essential for forming ionic interactions or salt bridges with acidic residues in a binding pocket.

Impact of Stereochemistry on Biological Recognition and Potency

Stereochemistry is a critical factor governing the biological activity of chiral molecules like this compound, which has a stereocenter at the 3-position of the pyrrolidine ring. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target. nih.gov

The differential effects of stereoisomers are well-documented for pyrrolidine-containing compounds. For instance, in a series of pyrrolidine derivatives targeting estrogen receptors, the R-configuration of a methyl group at the 3-position of the pyrrolidine promoted a pure antagonist profile, whereas the S-configuration or an unsubstituted pyrrolidine did not. nih.gov Similarly, for dual-acting PPARα/γ agonists with an oxybenzyl pyrrolidine acid scaffold, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov

For this compound, the (R)- and (S)-enantiomers at the C-3 position would be expected to exhibit different biological activities. One enantiomer may fit optimally into the binding site of a target protein, leading to higher potency, while the other may bind with lower affinity or not at all. This difference in binding is due to the specific three-dimensional arrangement of the hydroxyl group and the pyrrolidine ring, which must complement the chirality of the amino acid residues in the target's binding pocket.

Correlation of Molecular Descriptors with Observed Biological Effects

Structure-Property Relationship (SPR) studies aim to correlate the physicochemical properties of a molecule, often quantified by molecular descriptors, with its biological activity. researchgate.net For analogs of this compound, several molecular descriptors would be crucial in understanding and predicting their biological effects.

Key molecular descriptors and their potential impact include:

Lipophilicity (logP): This descriptor affects the solubility, absorption, and distribution of a compound. For a series of antimycobacterial compounds, higher lipophilicity was correlated with increased inhibitory activity, likely due to better penetration of the mycobacterial cell wall. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): Generally, lower molecular weight is favorable for better absorption and diffusion.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) are critical for specific interactions with biological targets.

pKa: The basicity of the pyrrolidine nitrogen will influence the ionization state of the molecule at physiological pH, which is crucial for its interaction with targets and its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate these descriptors with biological activity. For example, a QSAR study on a series of antiarrhythmic agents based on a pyrrolidin-2-one scaffold identified specific descriptors that were predictive of their activity. nih.gov Such models can guide the design of new analogs with improved potency and pharmacokinetic profiles.

The following table summarizes the key molecular descriptors and their general influence on the biological properties of drug-like molecules.

| Molecular Descriptor | General Influence on Biological Properties |

| Lipophilicity (logP) | Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | Influences membrane permeability and oral bioavailability. |

| Molecular Weight (MW) | Impacts diffusion, absorption, and overall size-related interactions. |

| Number of Hydrogen Bond Donors/Acceptors | Determines the capacity for specific interactions with biological targets. |

| pKa | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |

Future Perspectives and Emerging Research Avenues

Potential for Novel Therapeutic Applications

The pyrrolidine (B122466) scaffold is a component of drugs targeting a wide array of diseases, including those affecting the central nervous system, as well as anticancer, anti-inflammatory, and antidiabetic agents. nih.gov The specific substitution pattern of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol suggests several promising avenues for therapeutic exploration.

Detailed research into this compound could reveal its potential as a modulator of various biological targets. For instance, substituted pyrrolidines have been investigated as:

Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The structure-activity relationships of similar compounds have shown that modifications to substituents on the core structure can significantly impact allosteric modulation, offering a potential pathway for developing nuanced therapies. nih.gov

Enzyme Inhibitors: Polyhydroxylated pyrrolidines are known to act as potent inhibitors of enzymes like α-glycosidase, making them candidates for antidiabetic drugs. nih.gov The hydroxyl group on the pyrrolidin-3-ol moiety could mimic the transition state of substrates for various enzymes.

Dopamine Receptor Ligands: Pyrrolidine derivatives are central to the development of selective dopamine receptor antagonists used in diagnostics and treatment of neurological disorders. mdpi.com

Anticonvulsant Agents: Pyrrolidine-2,5-dione derivatives containing a chlorophenyl group have demonstrated significant anticonvulsant properties, suggesting that the this compound scaffold could be explored for epilepsy and neuropathic pain management. mdpi.com

Challenges and Opportunities in Synthetic Accessibility

The advancement of research into this compound is contingent upon efficient and stereoselective synthetic routes. The synthesis of substituted pyrrolidines can be approached in two primary ways: functionalization of a pre-existing pyrrolidine ring (e.g., from proline) or the cyclization of acyclic precursors. mdpi.com

Challenges:

Stereocontrol: The hydroxyl group at the C3 position creates a stereocenter. Developing synthetic methods that can selectively produce the desired stereoisomer is crucial, as different isomers can have vastly different biological activities. nih.gov

Regioselectivity: Introducing the substituted phenyl group at the N1 position and the hydroxyl group at the C3 position requires precise control over the reaction conditions to avoid the formation of unwanted isomers.

Opportunities:

Modern Synthetic Methods: Recent advances in organic synthesis offer powerful tools. Techniques such as microwave-assisted organic synthesis (MAOS) can increase efficiency and support green chemistry principles. nih.gov

Catalytic Processes: The use of transition metal catalysts, such as iridium or rhodium complexes, can enable highly efficient and enantioselective annulation reactions to form the pyrrolidine ring from simple starting materials. organic-chemistry.org

Novel Cyclization Strategies: Methods like intramolecular amination of organoboronates or acid-promoted cyclization of N-carbamate-protected amino alcohols provide new pathways to construct the pyrrolidine core with high yields. organic-chemistry.org

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is essential for identifying novel biological activities of chemical compounds by rapidly testing large libraries against specific targets. nih.gov Integrating this compound and its future analogues into HTS campaigns could accelerate the discovery of new therapeutic leads.

A library of compounds based on the this compound scaffold could be screened against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases or histone deacetylases (HDACs), which have been shown to interact with other pyrrolidine derivatives. nih.gov The results from HTS assays would provide critical preliminary data on the compound's bioactivity, guiding further optimization and structure-activity relationship (SAR) studies. nih.gov

Development of Advanced Analogues with Improved Selectivity and Potency

The structure of this compound offers numerous possibilities for creating advanced analogues to fine-tune its pharmacological profile. SAR studies are fundamental to this process, systematically exploring how modifications to different parts of the molecule affect its interaction with a biological target. mdpi.com

Key areas for modification include:

Phenyl Ring Substitution: The position and nature of the chloro and amino groups on the phenyl ring can be altered. For example, changing the halogen or its position, or acylating the amino group, could significantly impact binding affinity and selectivity.

Pyrrolidine Ring Modifications: The hydroxyl group at the C3 position could be esterified, etherified, or its stereochemistry inverted to probe interactions within a target's binding pocket. nih.gov

Scaffold Hopping: While maintaining key pharmacophoric features, the pyrrolidine core could be replaced with other heterocyclic systems, such as piperidine, to explore new chemical space and potentially improve properties like metabolic stability or bioavailability. mdpi.com

The goal of such analogue development would be to enhance potency (the concentration required for a specific effect) and selectivity (the ability to interact with the intended target over others), which are critical for creating effective and safe medicines.

Contribution to Fundamental Understanding of Pyrrolidine Chemistry and Biology

Studying novel compounds like this compound contributes significantly to the broader fields of chemistry and biology. The pyrrolidine scaffold is prized for its non-planar, puckered structure, which allows it to present substituents in well-defined three-dimensional orientations. nih.gov

Research into this specific compound can provide valuable insights into:

Conformational Effects: Understanding how the substituents influence the preferred conformation (puckering) of the pyrrolidine ring can help elucidate the structural requirements for biological activity at specific targets. nih.gov

Pharmacophore Modeling: Detailed analysis of the compound's activity, or lack thereof, against various targets helps refine computational models used in drug design, leading to more predictive and successful drug discovery campaigns in the future.

Ultimately, each new pyrrolidine derivative that is synthesized and characterized adds a crucial piece to the puzzle of how molecular structure dictates biological function.

Q & A

Q. Optimization Tips :

- Vary reaction temperature (60–100°C) and catalysts (e.g., Pd/C for hydrogenation) to improve yields.

- Monitor reaction progress using thin-layer chromatography (TLC) .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

Advanced: How can enantioselective synthesis be achieved for the chiral pyrrolidin-3-ol moiety?

Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry at the pyrrolidine hydroxyl group .

- Chiral Pool Synthesis : Start with enantiomerically pure pyrrolidin-3-ol derivatives (e.g., (R)- or (S)-configured) as building blocks .

- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. Challenges :

- Competing racemization during acidic/basic conditions; optimize pH and temperature .

Advanced: How to design computational docking studies to predict biological targets?

Answer:

- Target Selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., neurotensin receptors, enzymes like kinases) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Checks :

- Structural Analog Testing : Compare activity of 6-chloro vs. 4-chloro analogs to isolate substituent effects .

- Mechanistic Studies : Perform knock-down experiments (e.g., siRNA) to confirm target engagement .

Advanced: What strategies enhance compound stability during storage and experiments?

Answer:

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Answer:

- Key Modifications :

- Biological Testing :

Advanced: What crystallographic challenges arise in determining its solid-state structure?

Answer:

- Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain X-ray quality crystals .

- Data Collection : Resolve disorder in the pyrrolidine ring using SHELXL refinement with twin detection algorithms .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.